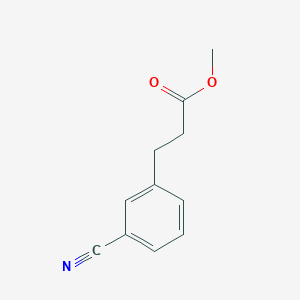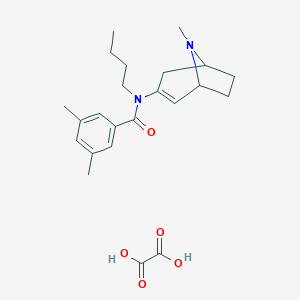
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1).
Mecanismo De Acción
The mechanism of action of Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various animal models. It also exhibits significant analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has several advantages and limitations for lab experiments. One of the advantages is its significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has several potential future directions for research. One of the future directions is to evaluate its potential use in the treatment of various diseases and conditions, such as arthritis, cancer, and Alzheimer's disease. Another future direction is to investigate its potential toxicity and side effects in more detail, to ensure its safe use in clinical settings. Additionally, further research is needed to understand its mechanism of action in more detail, to develop more effective treatments based on its properties.
Conclusion:
In conclusion, Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its significant anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various diseases and conditions. However, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings. Further research is needed to understand its mechanism of action in more detail, to develop more effective treatments based on its properties.
Métodos De Síntesis
The synthesis of Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) involves a multi-step process that includes the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-ene with N-butyl-3,5-dimethylbenzamide in the presence of a suitable solvent and a catalyst. The resulting product is then reacted with ethanedioic acid to form the final compound.
Aplicaciones Científicas De Investigación
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions.
Propiedades
Número CAS |
171261-23-7 |
|---|---|
Fórmula molecular |
C23H32N2O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;3-1(4)2(5)6/h10-13,18-19H,5-9,14H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
JUVNBAUHTRLCSJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
Sinónimos |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benz amide, oxalic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



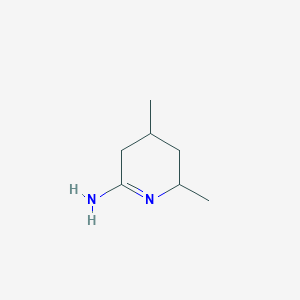



![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
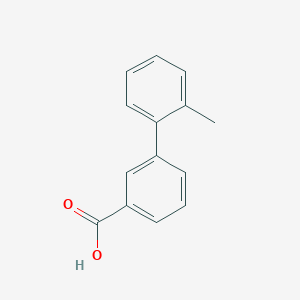

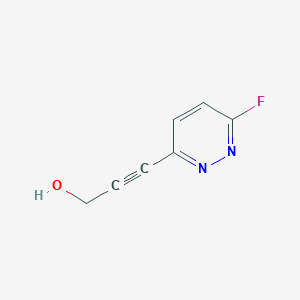
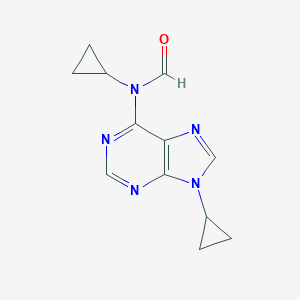
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
